
methyl (2-isopropyl-6-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-isopropyl-6-methylphenyl)carbamate, also known as IMI, is a carbamate insecticide that has been widely used in agriculture and public health programs for pest control. IMI is highly effective against insects, but also has potential risks to non-target organisms and the environment. In
Mechanism of Action
Methyl (2-isopropyl-6-methylphenyl)carbamate acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the insect. The mechanism of action of this compound is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on non-target organisms, including mammals, birds, fish, and beneficial insects. In mammals, this compound can cause neurotoxicity, reproductive toxicity, and carcinogenicity. In birds, this compound can cause eggshell thinning and reduced hatching success. In fish, this compound can cause respiratory distress and reduced growth rates. In beneficial insects, such as bees and butterflies, this compound can disrupt their foraging behavior and reduce their reproductive success.
Advantages and Limitations for Lab Experiments
Methyl (2-isopropyl-6-methylphenyl)carbamate has several advantages for laboratory experiments, including its high potency, broad spectrum of activity, and availability in pure form. However, this compound also has limitations, such as its potential toxicity to researchers and the need for specialized equipment and facilities for handling and disposal.
Future Directions
There are several future directions for research on methyl (2-isopropyl-6-methylphenyl)carbamate, including the development of safer and more effective insecticides, the identification of alternative pest control strategies, and the assessment of the environmental and health risks associated with this compound and other insecticides. Additionally, there is a need for more research on the impact of this compound on non-target organisms, particularly in the context of ecosystem services and biodiversity conservation. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of strategies to mitigate resistance in pest populations.
Synthesis Methods
Methyl (2-isopropyl-6-methylphenyl)carbamate can be synthesized through the reaction of 2-isopropyl-6-methylphenol with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Methyl (2-isopropyl-6-methylphenyl)carbamate has been extensively studied for its insecticidal properties and its impact on non-target organisms. In laboratory experiments, this compound has been shown to be highly toxic to a wide range of insect species, including mosquitoes, flies, and cockroaches. This compound has also been used in field trials to control pests in crops, such as cotton, rice, and vegetables.
properties
IUPAC Name |
methyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-7-5-6-9(3)11(10)13-12(14)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRWZARGPRCMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
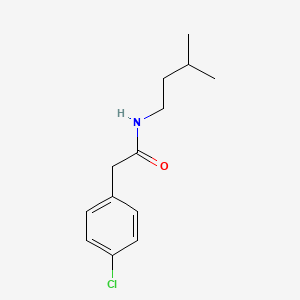
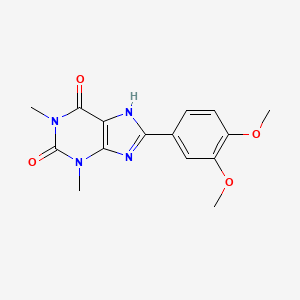
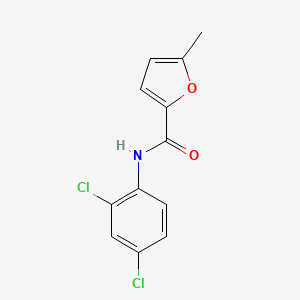
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)
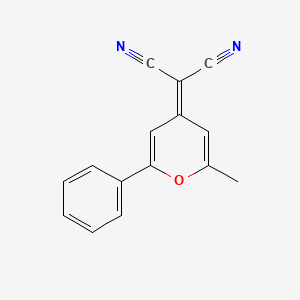
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

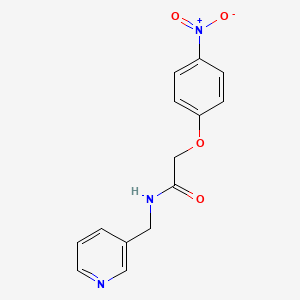
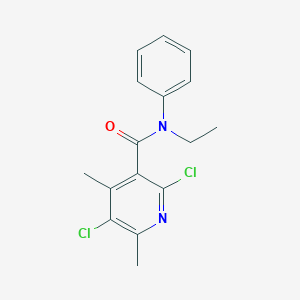
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)